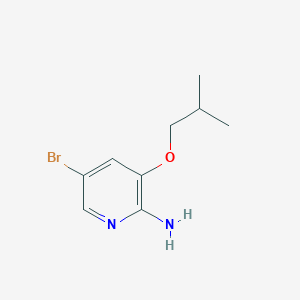
4-Methoxy-1-methyl-butylamine hydrochloride
Overview
Description
4-Methoxy-1-methyl-butylamine hydrochloride is a chemical compound belonging to the class of hydrochlorides. . This compound has been used in scientific experiments as a reactant or a precursor for other compounds.
Preparation Methods
The synthesis of 4-Methoxy-1-methyl-butylamine hydrochloride involves several steps. One common method includes the reaction of 4-methoxy-1-methyl-butylamine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out in an ethanolic solution of hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-1-methyl-butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-1-methyl-butylamine hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a reactant or precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-butylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
4-Methoxy-1-methyl-butylamine hydrochloride can be compared with other similar compounds, such as:
4-Methoxy-1-methyl-butylamine: The free base form of the compound without the hydrochloride salt.
4-Methylamino-2-methoxybutane: Another name for the same compound, highlighting its structural features.
Other amine hydrochlorides: Compounds with similar structures but different substituents, such as 4-Methoxy-2-methyl-butylamine hydrochloride.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry.
Properties
IUPAC Name |
5-methoxypentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(7)4-3-5-8-2;/h6H,3-5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKCLWNLXFRYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)
![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)

![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)

![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)


![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)

